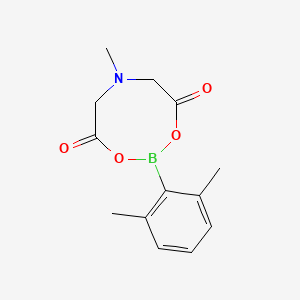
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2S)-cyclohexanol.
Amination: The hydroxyl group of (1R,2S)-cyclohexanol is then converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with benzylamine to form (1R,2S)-2-(Benzylamino)cyclohexan-1-OL.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of (1R,2S)-2-(Benzylamino)cyclohexanone.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a useful tool for studying stereoselective biological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-(Benzylamino)cyclohexan-1-OL hydrochloride: The enantiomer of the compound, with different stereochemistry.
(1R,2S)-2-(Methylamino)cyclohexan-1-OL hydrochloride: A similar compound with a methyl group instead of a benzyl group.
(1R,2S)-2-(Benzylamino)cyclopentanol hydrochloride: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(1R,2S)-2-(Benzylamino)cyclohexan-1-OL hydrochloride is unique due to its specific stereochemistry and the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring. This combination of features gives it distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
(1R,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13+;/m0./s1 |
Clé InChI |
LIVWXXSFUGDHHA-JHEYCYPBSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl |
SMILES canonique |
C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


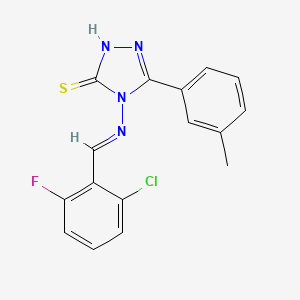
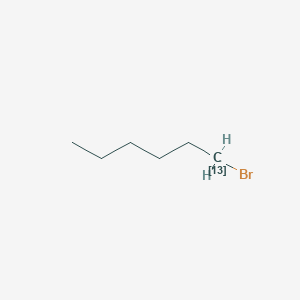
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)



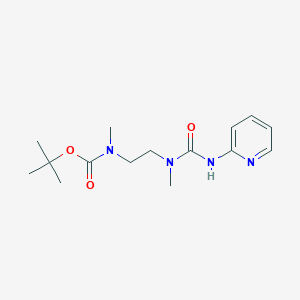
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12054681.png)
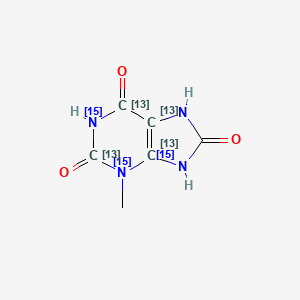
![2-(2,5-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12054692.png)

![Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12054709.png)
